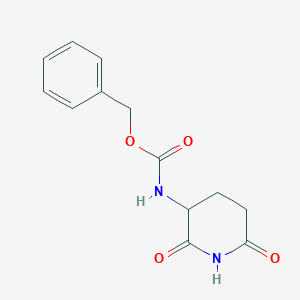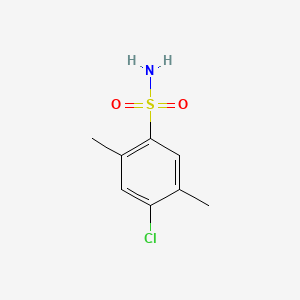
Acide 3-fluoro-4-(trifluorométhyl)phénylacétique
Vue d'ensemble
Description
3-Fluoro-4-(trifluoromethyl)phenylacetic acid, also known as 3-F-TFPAA, is a fluorinated carboxylic acid that has become increasingly popular in scientific research due to its unique properties. It is a colorless, odorless, and non-toxic compound that is soluble in most organic solvents. 3-F-TFPAA has a wide variety of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry. Its unique properties make it an ideal reagent for various laboratory experiments.
Applications De Recherche Scientifique
Recherche pharmaceutique
Acide 3-fluoro-4-(trifluorométhyl)phénylacétique : est un intermédiaire précieux dans la recherche pharmaceutique. Il est utilisé dans la synthèse de divers composés pharmacologiquement actifs. Par exemple, ses dérivés sont étudiés pour leur potentiel en tant qu’agonistes doubles PPARγ/δ, qui sont pertinents dans le traitement des troubles métaboliques tels que le diabète et l’obésité . De plus, il sert de précurseur pour la création de dérivés xanthiques hétérocycliques, qui agissent comme des antagonistes sélectifs des récepteurs A2B de l’adénosine . Ces antagonistes ont des implications thérapeutiques dans les maladies inflammatoires et cardiovasculaires.
Science des matériaux
En science des matériaux, les dérivés de ce composé sont essentiels au développement de nouveaux matériaux dotés de groupes fonctionnels fluorés spécifiques. Ces matériaux présentent souvent des propriétés uniques comme une résistance accrue aux solvants et une stabilité thermique, ce qui les rend adaptés à des applications spécialisées telles que les revêtements haute performance et les polymères de pointe .
Synthèse chimique
This compound : est un bloc de construction polyvalent en synthèse organique. Il est utilisé pour introduire des groupes phényles fluorés dans une molécule, ce qui peut modifier considérablement la réactivité et les propriétés physiques de la molécule. Son rôle dans les réactions de dioléfination et en tant qu’intermédiaire dans la synthèse de molécules organiques complexes présente un intérêt particulier pour les chimistes de synthèse .
Agriculture
Bien que les applications directes en agriculture ne soient pas largement signalées pour ce composé spécifique, les composés organiques fluorés, en général, sont connus pour jouer un rôle dans le développement des produits agrochimiques. Ils peuvent être utilisés pour synthétiser des pesticides et des herbicides plus efficaces avec des profils environnementaux améliorés .
Études environnementales
En chimie environnementale, les composés fluorés tels que l’This compound sont étudiés pour leur persistance et leur impact sur les écosystèmes. La recherche dans ce domaine peut conduire à une meilleure compréhension et à une meilleure gestion des polluants fluorés, assurant ainsi des pratiques environnementales plus sûres .
Chimie analytique
Ce composé peut être utilisé comme matériau étalon ou de référence en chimie analytique pour développer et valider des méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation dans les courbes d’étalonnage et l’analyse quantitative dans diverses techniques analytiques .
Mécanisme D'action
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenylacetic acid have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs).
Mode of Action
It’s known that similar compounds can undergo diolefination mediated by mono-n-protected amino acid ligands . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ activity.
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are critical for understanding the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-4-(trifluoromethyl)phenylacetic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid may cause toxic or adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress. The compound can interact with enzymes such as oxidoreductases and transferases, leading to changes in metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(trifluoromethyl)phenylacetic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, 3-Fluoro-4-(trifluoromethyl)phenylacetic acid can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
Propriétés
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372163 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238754-67-1 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)










![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
